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Compound of Interest

Compound Name: 4-Fluorophenyl acetate

Cat. No.: B1330353

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for 4-fluorophenyl
acetate against its non-fluorinated analog, phenyl acetate, and a related halogenated
compound, 4-chlorophenyl acetate. By presenting key experimental data from Nuclear
Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry
(MS), this document serves as a practical resource for the structural confirmation of 4-
fluorophenyl acetate.

Spectroscopic Data Comparison

The structural identity of 4-fluorophenyl acetate can be unequivocally confirmed by analyzing
its unique spectroscopic fingerprint and comparing it with related compounds. The following
tables summarize the key quantitative data obtained from *H NMR, 13C NMR, IR, and MS
analyses.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

IH NMR spectroscopy provides information about the chemical environment of hydrogen atoms
in a molecule. The data for 4-fluorophenyl acetate shows characteristic shifts and coupling
patterns influenced by the electron-withdrawing fluorine atom.
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Chemical Shift (6) ppm - Chemical Shift (6) ppm -
Compound Aromatic Protons Methyl Protons
(Integration) (Integration)
4-Fluorophenyl acetate ~7.1 (m, 4H) ~2.2 (s, 3H)
Phenyl acetate 7.07-7.39 (m, 5H)[1] 2.29 (s, 3H)[1]
4-Chlorophenyl acetate ~7.0-7.4 (m, 4H) ~2.3 (s, 3H)

3C Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

13C NMR spectroscopy probes the carbon framework of a molecule. The presence of the
fluorine atom in 4-fluorophenyl acetate significantly influences the chemical shifts of the
aromatic carbons, particularly the carbon directly bonded to fluorine (C-F bond), which exhibits
a large chemical shift and a characteristic coupling (*JCF).

Cc-0 C-FIC-CI Aromatic
Compound Cc=0 . . CHs
(Aromatic) (Aromatic) Carbons
4-
~160 (d, YJCF
Fluorophenyl ~169 ~147 ~123, ~116 ~21
= 245 Hz)
acetate
Phenyl 121.6, 125.8,
169.5 150.7 - 21.2[1][2]
acetate 129.4
4-
Chlorophenyl  ~169 ~149 ~131 ~123, ~129 ~21
acetate

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify functional groups present in a molecule. The key absorption
bands for the phenyl acetates are the C=0 stretch of the ester group and the C-O stretches.
The C-F bond in 4-fluorophenyl acetate also gives rise to a characteristic absorption band.
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C-FIC-CI Stretch

Compound C=0 Stretch (cm~*) C-O Stretch (cm™?) ( 1
cm-

4-Fluorophenyl

~1765 ~1200, ~1160 ~1215
acetate
Phenyl acetate ~1760 ~1215, ~1190
4-Chlorophenyl

~1765 ~1210, ~1165 ~1090

acetate

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule
and its fragments. The molecular ion peak (M*) confirms the molecular weight of the
compound. The fragmentation pattern gives clues about the structure. For 4-fluorophenyl
acetate, the presence of fluorine is confirmed by the mass of the molecular ion.

Compound Molecular lon (M*) (m/z) Key Fragment lons (m/z)
4-Fluorophenyl acetate 154 112, 84, 43

Phenyl acetate 136 94, 66, 43

4-Chlorophenyl acetate 170/172 (isotope pattern) 128/130, 99, 63, 43[3]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR tube.

e Instrument: A 400 MHz or 500 MHz NMR spectrometer.

e 1H NMR Acquisition:
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o Acquire a one-dimensional proton spectrum using a standard pulse sequence.

o Set the spectral width to cover the range of -2 to 12 ppm.

o Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
o Process the data with Fourier transformation, phase correction, and baseline correction.

o Reference the spectrum to the residual solvent peak (e.g., CDCIs at 7.26 ppm) or an
internal standard (e.g., TMS at O ppm).

e 13C NMR Acquisition:
o Acquire a one-dimensional proton-decoupled carbon spectrum.
o Set the spectral width to cover the range of 0 to 200 ppm.

o Alarger number of scans (e.g., 1024 or more) is typically required due to the low natural
abundance of 13C.

o Process the data similarly to the *H NMR spectrum and reference it to the solvent peak
(e.g., CDCls at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or
sodium chloride (NacCl) plates.

o ATR (Attenuated Total Reflectance): Place a drop of the liquid sample directly onto the
ATR crystal.

¢ Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:

o Record a background spectrum of the empty sample holder or clean ATR crystal.
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o Record the sample spectrum over the range of 4000 to 400 cm~1.

o The final spectrum is presented as percent transmittance or absorbance versus
wavenumber (cm™1).

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for volatile compounds like phenyl acetates.

« lonization: Use Electron Impact (El) ionization at 70 eV.
e Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
o Data Acquisition:
o Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-200).

o The resulting mass spectrum plots the relative abundance of ions as a function of their m/z
ratio.

Visualization of the Spectroscopic Workflow

The following diagram illustrates the logical workflow for confirming the structure of 4-
Fluorophenyl acetate using the described spectroscopic techniques.
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Workflow for Spectroscopic Structure Confirmation of 4-Fluorophenyl Acetate
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Caption: Logical workflow for the spectroscopic confirmation of 4-Fluorophenyl Acetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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